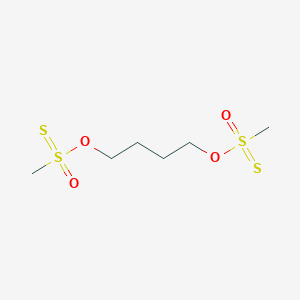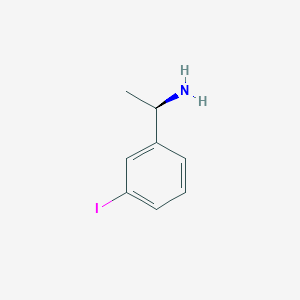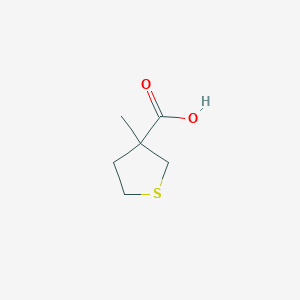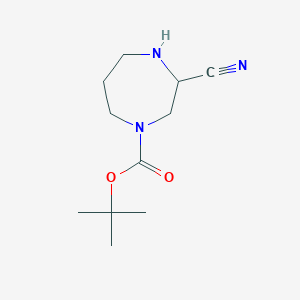
1-Benzyloxy-2-acetyl-5,6,7,8-tetrahydronaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyloxy-2-acetyl-5,6,7,8-tetrahydronaphthalene is an organic compound with the molecular formula C19H20O2 It is a derivative of tetrahydronaphthalene, featuring a benzyloxy group and an acetyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyloxy-2-acetyl-5,6,7,8-tetrahydronaphthalene typically involves the following steps:
Formation of the Tetrahydronaphthalene Core: The starting material, 5,6,7,8-tetrahydronaphthalene, is prepared through hydrogenation of naphthalene.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the hydroxyl group of the tetrahydronaphthalene derivative.
Acetylation: The final step involves the acetylation of the compound using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity.
化学反応の分析
Types of Reactions
1-Benzyloxy-2-acetyl-5,6,7,8-tetrahydronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-Benzyloxy-2-acetyl-5,6,7,8-tetrahydronaphthalene has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Benzyloxy-2-acetyl-5,6,7,8-tetrahydronaphthalene involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the acetyl group can undergo nucleophilic attack. These interactions influence the compound’s reactivity and biological activity.
類似化合物との比較
Similar Compounds
1-Benzyloxy-2-acetyl-naphthalene: Lacks the tetrahydro component, resulting in different chemical properties.
2-Acetyl-5,6,7,8-tetrahydronaphthalene: Lacks the benzyloxy group, affecting its reactivity and applications.
1-Benzyloxy-5,6,7,8-tetrahydronaphthalene: Lacks the acetyl group, altering its chemical behavior.
Uniqueness
1-Benzyloxy-2-acetyl-5,6,7,8-tetrahydronaphthalene is unique due to the presence of both the benzyloxy and acetyl groups on the tetrahydronaphthalene core
特性
分子式 |
C19H20O2 |
|---|---|
分子量 |
280.4 g/mol |
IUPAC名 |
1-(1-phenylmethoxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C19H20O2/c1-14(20)17-12-11-16-9-5-6-10-18(16)19(17)21-13-15-7-3-2-4-8-15/h2-4,7-8,11-12H,5-6,9-10,13H2,1H3 |
InChIキー |
RSAMKIFSPMHWNZ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(C2=C(CCCC2)C=C1)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-methyl-2-phenyl-3-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B12835606.png)

![2-chloro-N-[2-(1-cyclopropylethyl)-2,3-dihydro-1H-pyrazol-3-ylidene]acetamide](/img/structure/B12835617.png)
![3-(4-Tosylpiperazine-1-carbonyl)-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one](/img/structure/B12835628.png)
![2,4-Diphenyl-6-(3'-(triphenylen-2-yl)-[1,1'-biphenyl]-3-yl)-1,3,5-triazine](/img/structure/B12835632.png)

![Cis-8-[4-cyano-4-(4-fluorophenyl)cyclohexyl]-1-(4-fluorophenyl)-alpha-methyl-4-oxo-1,3,8-triazaspiro[4.5]decane-3-propiononitrile](/img/structure/B12835651.png)






![(2S)-5-(diaminomethylideneamino)-2-[4-(5,7-difluoro-2-phenyl-1H-indol-3-yl)butanoyl-methylamino]pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12835707.png)
